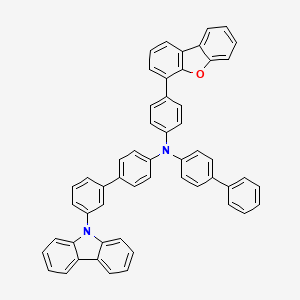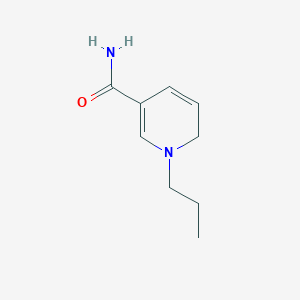
1-Propyl-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1,6-dihydropyridine-3-carboxamide is a chemical compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom and a carboxamide group at the third position of the dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,6-dihydropyridine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions often require refluxing and vacuum filtration to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions: 1-Propyl-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
1-Propyl-1,6-dihydropyridine-3-carboxamide has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in developing drugs targeting cardiovascular and neurological disorders.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Propyl-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. For instance, in medicinal chemistry, it may act as a calcium channel blocker, affecting ion transport and cellular signaling.
相似化合物的比较
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: This compound shares a similar dihydropyridine core but differs in the presence of a phenyl group and a carbonitrile group.
1,6-dihydropyridine-3-carboxamide: Lacks the propyl group, making it less hydrophobic compared to 1-Propyl-1,6-dihydropyridine-3-carboxamide.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
属性
CAS 编号 |
89080-17-1 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-propyl-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-5-11-6-3-4-8(7-11)9(10)12/h3-4,7H,2,5-6H2,1H3,(H2,10,12) |
InChI 键 |
HKDPMMIEYPNEOE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CC=CC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


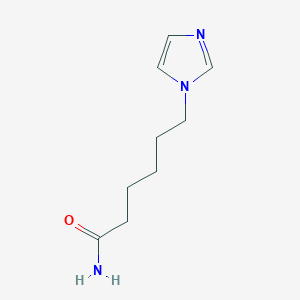
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
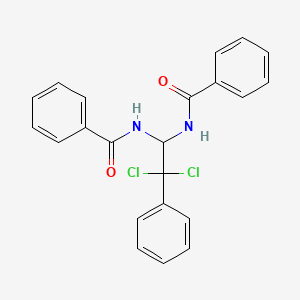
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

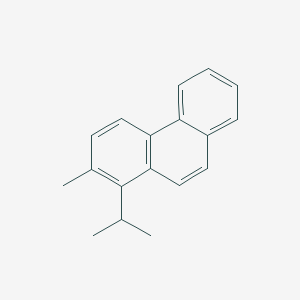
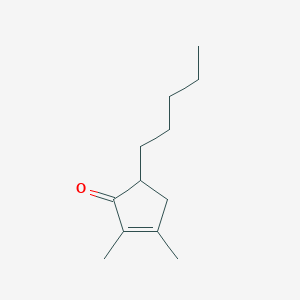

![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
